![molecular formula C11H20N2O3 B8217875 tert-Butyl (R)-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B8217875.png)
tert-Butyl (R)-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate is a compound that features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. . The reaction conditions are generally mild, often carried out at room temperature and under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of tert-Butyl ®-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be substituted under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Oxidation Reactions: Although less common, oxidation reactions can be performed using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Free Amine: Formed after deprotection of the Boc group.
Reduced Amines: Formed after reduction reactions.
Oxidized Products: Formed after oxidation reactions.
Scientific Research Applications
tert-Butyl ®-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic syntheses.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Used in the development of drug candidates and in medicinal chemistry for the synthesis of complex molecules.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine via nucleophilic addition to di-tert-butyl dicarbonate. The protected amine can then undergo various synthetic transformations without interference. Deprotection is achieved under acidic conditions, where the Boc group is cleaved to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another Boc-protected amine, used similarly in organic synthesis.
Carbobenzoxy (Cbz) protected amines: Used for amine protection but require different deprotection conditions.
Fluorenylmethoxycarbonyl (Fmoc) protected amines: Another protecting group for amines, removed under basic conditions.
Uniqueness
tert-Butyl ®-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate is unique due to its spirocyclic structure, which provides additional stability and steric hindrance, making it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.
Properties
IUPAC Name |
tert-butyl N-[(5R)-2-oxa-7-azaspiro[3.4]octan-5-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-12-5-11(8)6-15-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGGCKIYCRHBHJ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC12COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
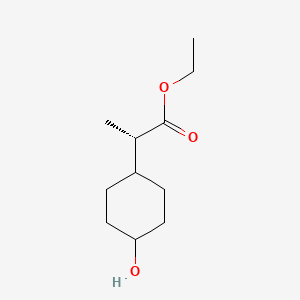
![(1S)-3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B8217812.png)
![[(2R)-4-methylpiperazin-2-yl]methanol;dihydrochloride](/img/structure/B8217818.png)
![tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B8217821.png)
![(3R)-6-chlorospiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B8217830.png)
![3-bromo-5-nitro-1-[(2S)-oxan-2-yl]indazole](/img/structure/B8217831.png)
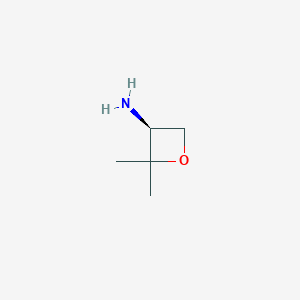
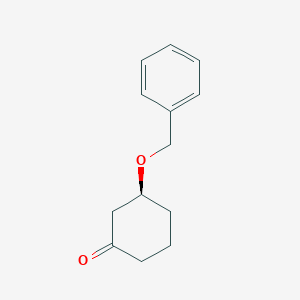
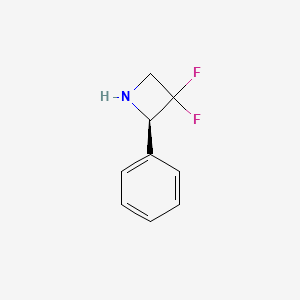
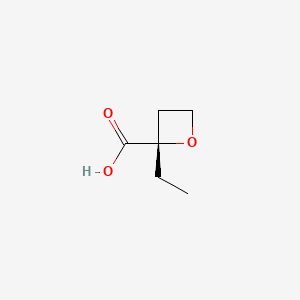

![tert-butyl-[(3R,4S)-3-methoxypiperidin-4-yl]carbamic acid;oxalic acid](/img/structure/B8217868.png)
![tert-butyl (3S)-3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8217870.png)
![tert-butyl (5S)-10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B8217879.png)
